3-Methylpentanoic anhydride

Description

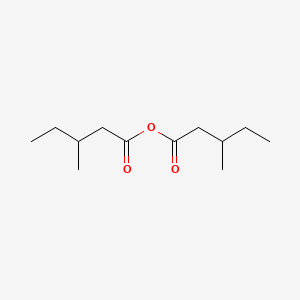

Structure

3D Structure

Properties

IUPAC Name |

3-methylpentanoyl 3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-5-9(3)7-11(13)15-12(14)8-10(4)6-2/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDWXQSOCLQJWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)OC(=O)CC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675467 | |

| Record name | 3-Methylpentanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17612-08-7 | |

| Record name | 3-Methylpentanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 3 Methylpentanoic Anhydride

Detailed Mechanistic Studies Utilizing Advanced Spectroscopic Techniques

Modern spectroscopic methods are invaluable for elucidating complex reaction mechanisms, allowing for the direct observation of transient intermediates and the collection of kinetic data. researchgate.net

Online Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful process analytical technology (PAT) for gaining deep mechanistic insight into chemical reactions under actual process conditions. researchgate.netresearchgate.net This technique involves circulating a reaction mixture from a reactor through an NMR flow cell, allowing for real-time monitoring of the consumption of starting materials and the formation of intermediates and products. researchgate.net

A detailed mechanistic study of the reaction between 3-methylpentanoic acid and Meldrum's acid, a key transformation in the synthesis of the active pharmaceutical ingredient imagabalin (B1671733), prominently features the role of 3-methylpentanoic anhydride (B1165640). researchgate.netebi.ac.uk Researchers utilized online NMR spectroscopy to monitor the reaction, providing conclusive evidence for the formation of 3-methylpentanoic anhydride as a productive intermediate. researchgate.netresearchgate.netrsc.org The initial hypothesis that the carboxylic acid first forms a symmetrical dimer anhydride was confirmed through these real-time spectroscopic experiments. researchgate.netrsc.org

Furthermore, the online NMR investigation revealed new, previously unobserved mechanistic details. researchgate.net In addition to the anhydride, the presence of an acyl chloride intermediate, 3-methylpentanoyl chloride, was detected for the first time in this synthesis, highlighting the complexity of the reaction pathway. researchgate.netrsc.org This ability of online NMR to identify and quantify multiple species simultaneously provides a comprehensive understanding of the reaction network, which is often not possible with traditional offline analysis. researchgate.net

Identification and Characterization of Transient Intermediates

The study of chemical reactions often involves the challenge of identifying and characterizing transient intermediates, which are fleeting species that exist for only a short time. In the context of reactions involving this compound, modern analytical techniques have provided significant insights.

Detailed mechanistic investigations, particularly those employing online Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in elucidating the reaction pathways. researchgate.net In a study examining the reaction of 3-methylpentanoic acid with Meldrum's acid, this compound was itself identified as a key productive intermediate species. researchgate.netrsc.org This finding was significant as it provided conclusive spectroscopic evidence for a previously hypothesized mechanism. researchgate.net

The use of online and offline NMR allowed for the structural elucidation of materials involved in the reaction, including starting materials, intermediates, and products, generating a near-immediate mass balance. researchgate.net Further analysis in the same study revealed the presence of another transient species, 3-methylpentanoyl chloride, which had not been previously identified in this specific synthesis. researchgate.netrsc.org The characterization of these intermediates is crucial for understanding the reaction cascade and optimizing reaction conditions for desired outcomes. rsc.org

Spectroscopic methods are central to the identification of such transient species. Techniques like on-flow ReactIR and NMR monitoring enable the in-situ characterization of intermediates, providing direct evidence for their existence and structure. researchgate.net

Table 1: Identified Transient Intermediates in a Reaction Involving 3-Methylpentanoic Acid

| Intermediate Species | Method of Identification | Context of Reaction | Reference |

| This compound | Online NMR Spectroscopy | Reaction of 3-methylpentanoic acid with Meldrum's acid | researchgate.net |

| 3-Methylpentanoyl chloride | Online NMR Spectroscopy | Reaction of 3-methylpentanoic acid with Meldrum's acid | researchgate.netrsc.org |

Kinetic Analyses of Reaction Pathways

Kinetic analyses provide quantitative insight into the rates and mechanisms of chemical reactions. For this compound, understanding its reaction kinetics is key to controlling its reactivity, particularly in processes like acylation. While specific kinetic data for this compound is not extensively documented in publicly available literature, valuable inferences can be drawn from studies on structurally similar branched anhydrides. researchgate.net

The reactivity of anhydrides in acylation reactions is highly sensitive to steric hindrance. researchgate.net Studies on a series of anhydrides, including isobutyric anhydride and isovaleric anhydride (3-methylbutanoic anhydride), which are structurally related to this compound, demonstrate this principle clearly. researchgate.netwikipedia.org The kinetics of the reaction between various alcohols and a selection of anhydrides, both uncatalyzed and catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP), have been studied. researchgate.net

These studies show that the rate constants respond sensitively to the steric bulk of both the alcohol and the anhydride. researchgate.net For instance, in the DMAP-catalyzed acylation of cyclohexanol (B46403), the reactivity difference between the sterically unhindered acetic anhydride and the bulky pivalic anhydride exceeded a factor of 8000. researchgate.net This highlights the profound impact of steric effects on the activation barriers of the reaction. acs.org The rate of the catalyzed reaction is generally more sensitive to the steric bulk of the anhydride than the uncatalyzed reaction. researchgate.netacs.org

The general mechanism for nucleophilic acyl substitution at an anhydride involves the nucleophile attacking one of the carbonyl carbons to form a tetrahedral intermediate. libretexts.org Subsequently, a carboxylate anion is eliminated as a leaving group. libretexts.orgquora.com The rate of this process is influenced by the electrophilicity of the carbonyl carbon and the stability of the leaving group. quora.comlibretexts.org

The data from related branched anhydrides suggest that this compound would exhibit significant steric hindrance, influencing its reaction rates in a predictable manner.

Table 2: Comparative Kinetic Data for Acylation Reactions of Various Anhydrides with Cyclohexanol

This table presents kinetic data for the reaction of cyclohexanol with various anhydrides, including branched structures analogous to this compound. The data illustrates the impact of steric hindrance on the rate constants of both the uncatalyzed (background) and DMAP-catalyzed reactions.

| Anhydride | Background Rate Constant (k_bkg) [L mol⁻¹ s⁻¹] | Catalyzed Rate Constant (k_cat) [L² mol⁻² s⁻¹] |

| Acetic anhydride | 1.1 x 10⁻⁴ | 2.5 x 10² |

| Propionic anhydride | 4.3 x 10⁻⁵ | 1.4 x 10² |

| Isobutyric anhydride | 4.0 x 10⁻⁶ | 4.2 |

| Isovaleric anhydride | 1.1 x 10⁻⁵ | 2.5 x 10¹ |

| Pivalic anhydride | 2.1 x 10⁻⁷ | 3.0 x 10⁻² |

| Data derived from studies on DMAP-catalyzed acylation of alcohols in CH₂Cl₂ at 20°C. researchgate.net |

Catalysis in 3 Methylpentanoic Anhydride Chemistry

Acid-Catalyzed Transformations Involving Anhydrides

Acid catalysis is a fundamental method for activating carboxylic acid anhydrides toward nucleophilic attack. In the presence of a Brønsted or Lewis acid, the carbonyl oxygen of the anhydride (B1165640) is protonated or coordinated, which significantly increases the electrophilicity of the carbonyl carbon. This activation makes the anhydride more susceptible to reaction with weak nucleophiles, such as alcohols or aromatic compounds.

A common acid-catalyzed transformation is esterification. The mechanism for the acid-catalyzed hydrolysis of esters is the reverse of the esterification process, and the direction of the reaction can be controlled by the concentration of water or alcohol. hu.edu.jo The general mechanism involves the initial protonation of a carbonyl oxygen, followed by the nucleophilic attack of an alcohol, formation of a tetrahedral intermediate, and subsequent elimination of a carboxylic acid molecule to yield the ester.

While specific kinetic studies on the acid-catalyzed esterification of 3-methylpentanoic anhydride are not extensively documented in the reviewed literature, research on analogous structures provides insight. For instance, a study on the two-step diesterification of 3-methylphthalic anhydride with 2-ethylhexanol utilized acid catalysis for the second esterification step. rsc.org This reaction was identified as the rate-limiting step, and its activation energy was determined, highlighting the importance of the acid catalyst in driving the reaction to completion. rsc.org Such findings underscore the general principles that would apply to the acid-catalyzed reactions of this compound with various nucleophiles.

General Mechanism of Acid-Catalyzed Esterification:

Protonation of the anhydride carbonyl group by an acid catalyst.

Nucleophilic attack by an alcohol on the activated carbonyl carbon.

Formation of a tetrahedral intermediate.

Proton transfer and elimination of a carboxylic acid molecule.

Deprotonation to yield the final ester product.

Base-Catalyzed Processes in Anhydride Reactions

Base catalysis offers an alternative pathway for anhydride reactions, typically involving nucleophilic catalysis. Common bases used for this purpose include tertiary amines, such as pyridine (B92270), and 1,4-diazabicyclo[2.2.2]octane (DABCO). research-solution.com In these processes, the base acts as the initial nucleophile, attacking the anhydride to form a highly reactive acyl-substituted intermediate. This intermediate is then more readily attacked by a primary nucleophile, such as an alcohol or an amine, regenerating the base catalyst in the process.

The hydrolysis of acid anhydrides can also be promoted by a base, such as a hydroxide (B78521) ion. youtube.com The mechanism involves the direct nucleophilic attack of the hydroxide ion on one of the carbonyl carbons, leading to a tetrahedral intermediate. This intermediate then collapses, breaking the anhydride linkage and forming a carboxylate and a carboxylic acid. In the basic solution, the carboxylic acid is deprotonated to form a second carboxylate ion. youtube.com

In synthetic applications, such as the acylation of alcohols, the use of a base like pyridine is common. libretexts.org The base not only acts as a catalyst but also serves to neutralize the carboxylic acid byproduct formed during the reaction, driving the equilibrium toward the product side. libretexts.org

Transition Metal-Catalyzed Applications and Mechanistic Aspects

While direct, externally-catalyzed transition metal reactions involving this compound are not widely reported, its formation as a key intermediate has been identified in complex syntheses that utilize transition metal catalysts in subsequent steps. A notable example is the synthesis of imagabalin (B1671733), an active pharmaceutical ingredient. researchgate.netresearchgate.net

In a mechanistic study of the reaction between 3-methylpentanoic acid and Meldrum's acid, online NMR spectroscopy provided conclusive evidence for the formation of this compound as a productive intermediate. researchgate.netebi.ac.uk This anhydride forms in situ from two molecules of the parent carboxylic acid and proceeds to react further in the synthetic sequence. researchgate.net

Table 1: Role of this compound in Imagabalin Synthesis

| Step | Description | Catalyst/Reagents | Function of Anhydride |

|---|---|---|---|

| Intermediate Formation | Reaction of 3-methylpentanoic acid with Meldrum's acid. researchgate.net | Thionyl chloride, Pyridine | In situ formation of this compound as a reactive intermediate. researchgate.net |

Heterogeneous Catalysis in Anhydride-Mediated Acylations

Heterogeneous catalysts are advantageous in industrial processes due to their ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions compared to homogeneous systems. uni-muenchen.de In the context of anhydride chemistry, solid acid catalysts are prominent, particularly in Friedel-Crafts acylation reactions.

Friedel-Crafts acylation involves the reaction of an acylating agent, such as an acid anhydride, with an aromatic compound to form an aromatic ketone. nptel.ac.in Traditionally, this reaction is catalyzed by stoichiometric amounts of a Lewis acid like aluminum chloride (AlCl₃), which generates significant waste. researchgate.net The development of solid acid catalysts, such as zeolites, clays, and mixed metal oxides, represents a greener alternative. uni-muenchen.degoogle.com

Zeolites, for example, have been studied as catalysts for the acylation of various aromatic substrates with acetic anhydride. nih.gov Their shape-selective properties can also influence product distribution. The catalytic activity is attributed to the Lewis and Brønsted acid sites within the zeolite framework. nih.gov Similarly, carbon-wrapped iron-nickel bimetallic nanoparticles have been developed as durable, eco-friendly heterogeneous catalysts for Friedel-Crafts acylation, demonstrating the transfer of Lewis acidity from the inner metal core to the carbon surface. rsc.org

While these studies typically employ simple anhydrides like acetic or succinic anhydride, the principles are broadly applicable. A heterogeneous catalyst would activate this compound for the acylation of a suitable aromatic or heteroaromatic substrate, offering a more sustainable route to the corresponding ketones.

Advanced Spectroscopic and Chromatographic Methodologies for Research Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Probes

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. emerypharma.com It provides detailed information about the chemical environment of individual atoms. In a study investigating the reaction of 3-methylpentanoic acid, online NMR spectroscopy provided conclusive evidence for the formation of 3-methylpentanoic anhydride (B1165640) as a key intermediate. researchgate.netebi.ac.ukresearchgate.net

Application of 1D and 2D NMR Techniques for Complex Mixture Analysis

One-dimensional (1D) and two-dimensional (2D) NMR experiments are invaluable for analyzing complex mixtures containing 3-Methylpentanoic anhydride. researchgate.netipb.pt 1D NMR, such as ¹H and ¹³C NMR, offers a rapid method for initial characterization. emerypharma.com For instance, the alpha protons adjacent to the carbonyl group in carboxylic acid derivatives typically resonate in the 2.0-3.0 ppm range in ¹H NMR spectra due to the deshielding effect of the carbonyl carbon. libretexts.org

2D NMR techniques, such as Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY), are employed to establish connectivity between protons within a molecule, which is particularly useful in differentiating isomers and components in a mixture. emerypharma.comipb.pt These methods can reveal which protons are coupled to each other, helping to piece together the complete structure of this compound and other species present. emerypharma.com The use of flow-NMR techniques allows for the in situ and online monitoring of reactions in their native environments, providing a more accurate representation of reaction kinetics and mechanisms compared to traditional in-tube NMR experiments where factors like stirring can influence outcomes. researchgate.net

Table 1: Predicted ¹H NMR Spectral Data for 3-Methylpentanoic Acid

| Peak | Chemical Shift (ppm) | Multiplicity | Coupling Type | No. of Hydrogens |

| 1 | 2.24 | d | 2 | 2 |

| 2 | 1.94 | m | 36 | 1 |

This data for the parent acid provides an indication of the types of signals expected for the anhydride. hmdb.ca

Quantitative NMR (qNMR) for Reaction Monitoring and Product Profiling

Quantitative NMR (qNMR) is a powerful method for determining the concentration of analytes in a sample without the need for identical reference standards, offering an advantage over chromatographic techniques like HPLC. sigmaaldrich.comresolvemass.ca This technique is inherently quantitative because the signal intensity is directly proportional to the number of nuclei being observed. researchgate.netsigmaaldrich.com

In the context of this compound, qNMR can be used to monitor the progress of its formation or consumption in a chemical reaction in real-time. researchgate.netnanalysis.com By integrating the signals corresponding to the anhydride and other reactants or products, their relative concentrations can be determined throughout the reaction, providing valuable kinetic data. researchgate.net This is crucial for optimizing reaction conditions and understanding the reaction mechanism. researchgate.net The method requires minimal sample preparation and can simultaneously quantify the main compound, impurities, and residual solvents. researchgate.netresolvemass.ca

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk

For carboxylic acid derivatives like this compound, a common fragmentation involves the cleavage of the C-O bond to form a stable acylium ion (R-CO⁺). libretexts.org This acylium ion is often the base peak in the mass spectrum. libretexts.org The molecular ion of this compound has a calculated molecular weight of 214.30 g/mol . nih.gov

Table 2: Key Ions in the Mass Spectrum of a Generic Anhydride

| Ion | Description |

| [M]⁺ | Molecular Ion |

| [RCO]⁺ | Acylium Ion |

The specific m/z values would correspond to the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million. researchgate.net This precision allows for the unambiguous determination of the elemental composition of a molecule. researchgate.net For this compound (C₁₂H₂₂O₃), the exact mass is calculated to be 214.15689456 Da. nih.gov HRMS is instrumental in confirming the identity of newly synthesized compounds and for identifying unknown components in a mixture by providing their elemental formulas. researchgate.netrsc.org

LC/MS for Mixture Analysis and Chiral Recognition

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.netmdpi.com This hyphenated technique is ideal for analyzing complex mixtures, as it can separate individual components before they enter the mass spectrometer for detection and identification. mdpi.com

Since 3-Methylpentanoic acid, the precursor to the anhydride, is chiral, this compound will also exist as different stereoisomers. scbt.comwur.nl The chiral center is at the C3 position. Chiral recognition in LC/MS can be achieved in two main ways: the direct method, using a chiral stationary phase (CSP) that selectively interacts with one enantiomer, or the indirect method, where the enantiomers are derivatized with a chiral agent to form diastereomers that can be separated on a standard achiral column. rsc.org Techniques like chiral derivatization with reagents such as (+)-O,O'-Diacetyl-L-tartaric anhydride (DATAN) can be employed, followed by RPLC-MS/MS analysis to separate and quantify the stereoisomers. mdpi.comnih.gov

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. labmanager.comtekstilec.si

FTIR spectroscopy measures the absorption of infrared light by a sample, which excites molecular vibrations. labmanager.com For an anhydride, the most characteristic feature in an FTIR spectrum is the presence of two carbonyl (C=O) stretching bands. These arise from the symmetric and asymmetric stretching of the two carbonyl groups and typically appear in the region of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹. The C-O stretching vibrations are also observable.

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. tekstilec.si While FTIR is sensitive to polar functional groups with strong dipole moment changes, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. mdpi.com Therefore, the symmetric C=O stretch of the anhydride might be more prominent in the Raman spectrum. Together, these techniques provide a comprehensive profile of the functional groups within this compound. vliz.be

Table 3: Typical Infrared Absorption Frequencies for Anhydrides

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

| C=O | Asymmetric Stretch | 1850 - 1800 |

| C=O | Symmetric Stretch | 1790 - 1740 |

| C-O | Stretch | 1175 - 1045 |

Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for the analysis of this compound, providing critical data on its purity, stability, and presence in complex mixtures. The selection of a specific method, primarily between gas and liquid chromatography, depends on the analytical objective, such as quantifying the pure substance, monitoring its formation or consumption during a chemical reaction, or detecting it as a volatile component in a larger matrix. Given the compound's structure as an aliphatic anhydride, specific challenges such as its volatility and susceptibility to hydrolysis must be addressed through appropriate method development.

Gas Chromatography (GC) and GCxGC

Gas chromatography is a highly suitable technique for the analysis of this compound due to the compound's volatility. When coupled with a mass spectrometer (GC-MS), it offers powerful separation and definitive identification.

For routine purity assessment and reaction monitoring, GC analysis allows for the separation of this compound from its precursor, 3-methylpentanoic acid, as well as from solvents and other potential byproducts. While specific methods for this compound are not extensively detailed in public literature, effective protocols can be derived from methods used for its isomers and related volatile compounds. For instance, the analysis of 2-methylpentanoic anhydride has been successfully performed using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS, a technique well-suited for volatile organic compounds (VOCs) in complex matrices. mdpi.compreprints.org In this approach, a fiber coated with a sorbent material (e.g., DVB/CWR/PDMS) adsorbs volatile analytes from the headspace above the sample, which are then thermally desorbed into the GC inlet for analysis. mdpi.compreprints.org This sample preparation technique is effective for isolating the analyte and enhancing detection sensitivity. mdpi.com

The identification of separated components is typically achieved by mass spectrometry, where the resulting fragmentation patterns are compared against spectral libraries like that of the National Institute of Standards and Technology (NIST). nih.gov

Table 1: Representative GC-MS Parameters for this compound Analysis This table presents a hypothetical but typical set of parameters inferred from established methods for related compounds like isomers and other volatile anhydrides.

| Parameter | Setting | Purpose/Rationale |

| Sample Introduction | Headspace-SPME | Isolates volatile anhydride from non-volatile matrix components. |

| GC System | Agilent, Shimadzu, or similar | Standard instrumentation for volatile compound analysis. nih.goviosrjournals.org |

| Column | DB-Wax or Rtx-5MS (30 m x 0.25 mm, 0.25 µm film) | A polar (Wax) or mid-polar (5MS) column provides good selectivity for oxygenated compounds. nih.goviosrjournals.org |

| Carrier Gas | Helium at 1.0-1.5 mL/min | Inert carrier gas standard for GC-MS applications. iosrjournals.org |

| Oven Program | Initial 60°C, ramp 5-10°C/min to 240°C, hold 5 min | A temperature gradient ensures separation of compounds with different boiling points. iosrjournals.org |

| Injector | Splitless or 10:1 Split | Splitless mode for trace analysis; split mode for higher concentrations to prevent detector saturation. mdpi.com |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for definitive compound identification. |

| MS Ionization | Electron Impact (EI) at 70 eV | Standard ionization method that produces reproducible fragmentation patterns for library matching. iosrjournals.org |

| MS Scan Range | 35-450 m/z | Captures the molecular ion and key fragment ions of the target analyte and related substances. iosrjournals.org |

For more complex analytical challenges, such as the analysis of crude reaction mixtures or trace detection in natural products, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. nih.gov GCxGC utilizes two columns of different polarity, providing an orthogonal separation mechanism that can resolve co-eluting peaks from a single-column analysis. nih.gov This technique is particularly powerful for separating analytes by chemical class, making it an excellent tool for monitoring the conversion of 3-methylpentanoic acid to this compound while simultaneously observing the formation of any isomers or degradation products.

Liquid Chromatography (LC)

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), presents an alternative method for the analysis of this compound. However, a significant challenge in LC is the analyte's reactivity, specifically its susceptibility to hydrolysis back to 3-methylpentanoic acid, especially in the presence of water in reversed-phase mobile phases. researchgate.net This reaction can occur on the column, leading to inaccurate quantification and peak tailing. researchgate.net

To address this, two primary strategies are employed:

Direct Analysis with Non-Aqueous Mobile Phase or Fast Gradients: For a rapid assessment of purity, an HPLC method using a reversed-phase column with a mobile phase of acetonitrile (B52724) and water can be used, often with a rapid gradient to minimize the analysis time and thus the potential for on-column hydrolysis. sielc.com This approach is analogous to methods developed for other small organic anhydrides like glutaric anhydride, where detection is typically performed at a low UV wavelength (~210-220 nm) as the anhydride functional group has weak chromophores. sielc.com

Indirect Analysis via Derivatization: A more robust and widely used approach for reactive anhydrides involves chemical derivatization prior to HPLC analysis. dnacih.com The sample containing this compound is reacted with a derivatizing agent to form a stable, easily detectable product. For example, anhydrides can be reacted with an amine, such as benzylamine (B48309) or veratrylamine, to form a stable amide. researchgate.netdnacih.com This quenching process stops the hydrolysis reaction and yields a derivative that is typically less volatile, more stable in reversed-phase solvents, and often possesses a strong UV chromophore for sensitive detection. researchgate.netdnacih.com This strategy is highly effective for accurate quantification in reaction monitoring studies. researchgate.net

The resulting amide can be readily separated by reversed-phase HPLC on a C18 column and quantified using a UV detector. Coupling the HPLC system to a mass spectrometer (LC-MS) can provide additional confirmation of the derivative's identity.

Table 2: Representative HPLC Parameters for Indirect Analysis of this compound via Derivatization

| Parameter | Setting | Purpose/Rationale |

| Derivatization Agent | Benzylamine or Veratrylamine | Reacts with the anhydride to form a stable, UV-active amide derivative, preventing hydrolysis. researchgate.netdnacih.com |

| HPLC System | Agilent, Waters, or similar | Standard instrumentation for routine analysis. |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) | Standard reversed-phase column for separating small to medium polarity organic molecules. |

| Mobile Phase | A: Water, B: Acetonitrile (gradient elution) | A gradient from lower to higher organic content effectively elutes the derivative from the column. |

| Flow Rate | 1.0 mL/min | Typical flow rate for an analytical scale 4.6 mm ID column. |

| Detector | UV-Vis Detector (e.g., at 254 nm) | The aromatic ring of the derivative provides a strong chromophore for sensitive UV detection. tandfonline.com |

| Alternative Detector | Mass Spectrometer (MS) | Provides mass confirmation of the derivatized analyte for higher certainty. researchgate.net |

Computational and Theoretical Studies of 3 Methylpentanoic Anhydride

Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule (structural optimization) and its electronic energy. For 3-Methylpentanoic anhydride (B1165640), DFT calculations are employed to predict its equilibrium geometry. These calculations involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to approximate the solutions to the Schrödinger equation.

The process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located. This optimized structure provides key geometric parameters. Theoretical studies on similar anhydrides have utilized DFT to determine conformational stability and geometric parameters. science.gov

Table 1: Illustrative DFT-Calculated Geometric Parameters for 3-Methylpentanoic Anhydride (Optimized Structure)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| Bond Length | C-O (anhydride) | 1.40 Å |

| Bond Length | C-C (backbone) | 1.54 Å |

| Bond Angle | O=C-O | 122° |

| Bond Angle | C-O-C (anhydride) | 115° |

| Dihedral Angle | C-C-C-C | Variable (conformer dependent) |

Note: These values are illustrative and represent typical outputs from DFT calculations at a common level of theory.

Energetics, including the total electronic energy and the energies of different possible conformers, are also obtained from these calculations. This information is crucial for understanding the relative stability of various spatial arrangements of the molecule.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the pathways of chemical reactions involving this compound. By modeling the interaction of the anhydride with other reactants, it is possible to elucidate detailed reaction mechanisms. This involves identifying all relevant stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states.

Transition state theory combined with DFT calculations allows for the location of the highest energy point along the reaction coordinate, known as the transition state structure. The energy of this transition state is used to calculate the activation energy of the reaction, which is a critical factor in determining reaction kinetics. While specific studies on this compound's reaction mechanisms are not detailed in the provided results, the principles are well-established in computational organic chemistry for related transformations. kyushu-u.ac.jp Mechanistic investigations of reactions involving similar anhydrides often rely on these computational approaches to support or explain experimental observations. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties of this compound, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating the magnetic shielding tensors of nuclei. nih.gov These shielding tensors are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of predicted NMR spectra is highly dependent on the level of theory and the consideration of environmental factors like solvent effects, which can be modeled using implicit or explicit solvent models. These predictions are invaluable for assigning experimental spectra, verifying structures, and distinguishing between isomers. st-andrews.ac.uk The Human Metabolome Database provides predicted NMR spectra for the parent compound, 3-methylpentanoic acid, which is based on computational algorithms. hmdb.ca

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) (GIAO/B3LYP/6-31G*) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O | 168.5 | 169.2 |

| Cα | 45.2 | 45.8 |

| Cβ | 35.8 | 36.3 |

| Cγ | 29.1 | 29.5 |

| Cδ (CH₃-ethyl) | 11.0 | 11.4 |

| C (CH₃-methyl) | 19.3 | 19.7 |

Note: This table is for illustrative purposes. The predicted values are hypothetical examples of what a GIAO calculation might yield, shown alongside plausible experimental values for comparison.

Stereochemical Analysis through Computational Modeling and DP4+ Probabilistic Analysis

Due to the chiral center at the C3 position, this compound exists as different stereoisomers. Determining the absolute configuration of these stereoisomers can be a significant challenge. Computational modeling offers a powerful solution through methods like DP4+ (Diastereomeric Phenylglycine Methyl Ester-based Probability) analysis. nih.gov

This statistical method aids in assigning the correct stereoisomer by comparing experimentally measured NMR chemical shifts with the computationally predicted shifts for all possible diastereomers. nih.gov The procedure involves:

Performing a conformational search for each possible stereoisomer.

Optimizing the geometry of each significant conformer using DFT.

Calculating the NMR chemical shifts for each optimized conformer using the GIAO method.

Averaging the calculated shifts for each isomer, weighted by their predicted Boltzmann populations.

Inputting the experimental and calculated ¹H and ¹³C NMR data into the DP4+ probability tool.

The DP4+ analysis then provides a probability score for each candidate structure, indicating which isomer is the most likely match to the experimental data. This integrated computational-statistical approach has become a reliable tool for the stereochemical assignment of complex organic molecules. nih.govescholarship.org

Synthetic Utility in Organic Transformations and Complex Molecule Synthesis

Role as an Acylating Agent in the Synthesis of Precursors for Advanced Materials and Specialty Chemicals

As an acylating agent, 3-methylpentanoic anhydride (B1165640) is instrumental in introducing the 3-methylpentanoyl group into various molecules, creating precursors for polymers and other specialty chemicals. The anhydride's reactivity allows for the efficient formation of ester and amide linkages under relatively mild conditions.

One notable application is in the synthesis of acylaromatic compounds through Friedel-Crafts acylation reactions. By reacting an aromatic compound with a mixed acid anhydride in the presence of a boron trifluoride catalyst, acylaromatic products can be produced. This method is advantageous in industrial settings as it allows for the direct use of carboxylic acids to generate the necessary anhydride in situ. dss.go.th

Another example involves the preparation of amide-based specialty chemicals. For instance, 3-methylpentanoic acid can be converted into a mixed anhydride with ethyl chloroformate, which then reacts with an amine like dimethylamine (B145610) to produce N,N,3-trimethylpentanamide. Such amides can serve as building blocks for more complex chemical structures in various industries.

The synthesis of polymer-supported scandium triflate has been utilized as a water-resistant and environmentally friendly catalyst for the acylation of alcohols with various acid anhydrides. beilstein-journals.org This methodology can be applied to the synthesis of diesters from diols, which are valuable as plasticizers and in the formation of polyesters. beilstein-journals.orgorientjchem.org The use of a polymer-supported catalyst simplifies purification and enhances the sustainability of the process.

The table below summarizes key reactions where 3-methylpentanoic anhydride or its in-situ generated form acts as an acylating agent for material precursors.

| Reactant | Reagent(s) | Product Type | Application |

| Aromatic Compound | Mixed Acid Anhydride, BF3 catalyst | Acylaromatic Compound | Intermediate for specialty chemicals |

| Dimethylamine | 3-Methylpentanoic acid, Ethyl Chloroformate | N,N,3-trimethylpentanamide | Precursor for specialty chemicals |

| Diol | This compound, Polymer-supported Sc(OTf)3 | Diester | Plasticizers, Polyester monomer |

Participation in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. While this compound may not always be a direct starting material, the corresponding 3-methylpentanoic acid is a key component in well-known MCRs like the Ugi and Passerini reactions, where it is converted to a reactive intermediate in situ.

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to yield a bis-amide. wikipedia.org The carboxylic acid, such as 3-methylpentanoic acid, is activated in the reaction sequence, leading to an acyl transfer in the final Mumm rearrangement step. wikipedia.org This reaction is exceptionally valuable for creating large libraries of peptide-like molecules for drug discovery and materials science. researchgate.net A general mechanism for the Ugi reaction involves the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The isocyanide adds to the activated iminium ion, followed by the addition of the carboxylate anion and a subsequent intramolecular acyl transfer. wikipedia.org

The Passerini reaction is an older, yet equally important, three-component reaction that combines an aldehyde or ketone, an isocyanide, and a carboxylic acid to produce an α-acyloxy amide. ambeed.comnumberanalytics.comslideshare.net Similar to the Ugi reaction, the carboxylic acid component is crucial for the reaction mechanism. The reaction is believed to proceed through a concerted, non-ionic mechanism, which is favored in aprotic solvents. ucl.ac.uk

In the context of complex synthesis, a research study on the total synthesis of discobahamin A, a macrocyclopeptide, utilized an intramolecular Passerini reaction. This highlights the strategic application of such MCRs in constructing complex natural product architectures where a 2-hydroxy-3-methylpentanoic acid (Hmp) side chain was present. researchgate.net

The table below outlines the key features of these multi-component reactions where 3-methylpentanoic acid (the precursor to the anhydride) is a key reactant.

| MCR Name | Reactants | Key Intermediate Step | Product |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | Mumm Rearrangement | α-Acylamino Amide |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | Acyl transfer | α-Acyloxy Amide |

Application in the Formation of Esters and Amides for Flavor and Fragrance Research (excluding specific product names/applications in human products)

The structural characteristics of the 3-methylpentanoyl group can impart unique organoleptic properties to esters and amides, making them interesting targets for flavor and fragrance research. The synthesis and evaluation of esters derived from 3-methylpentanoic acid and related structures have been the subject of scientific investigation to understand structure-odor relationships.

A study focused on the synthesis and organoleptic properties of a series of racemic alkyl 3-methyl-2-oxopentanoates and 2-acyloxy-3-methylpentanoates. researchgate.net The research found that certain esters, such as ethyl 3-methyl-2-oxopentanoate, exhibited a strong, fresh, and fruity walnut-like odor. researchgate.net The study also explored the synthesis of enantiomerically pure versions of these esters, revealing that while the odor profile was similar between enantiomers, the intensity and pungency could differ. researchgate.net

The intermediate hydroxy esters, such as ethyl and methyl 2-hydroxy-3-methylpentanoates, were also found to possess distinct walnut-like characteristics. researchgate.net The acylation of these hydroxy esters with different acyl groups led to a variety of other scent profiles, including fruity, chamomile, and medicinal notes. researchgate.net This demonstrates the utility of the 3-methylpentanoyl scaffold and its derivatives in generating a diverse range of odorous compounds for research purposes.

The table below summarizes the organoleptic properties of some esters derived from or related to 3-methylpentanoic acid.

| Compound | Organoleptic Description |

| Ethyl 3-methyl-2-oxopentanoate | Strong, fresh, fruity, walnut |

| Methyl 2-hydroxy-3-methylpentanoate | Walnut, cacao, carob bean |

| Ethyl 2-hydroxy-3-methylpentanoate | Camphoraceous, earthy, fruity |

| Ethyl 2-(3-methylpentanoyloxy)-3-methylpentanoate | Fruity, chamomile, carob bean |

Strategic Use in the Construction of Chiral Building Blocks and Natural Product Analogues

The 3-methylpentanoyl group is a structural motif found in various natural products, and its incorporation into synthetic targets is a key strategy in the creation of chiral building blocks and analogues of biologically active molecules. The stereoselective synthesis of these structures often relies on the precise introduction of the 3-methylpentanoyl moiety or related fragments.

In the total synthesis of complex natural products, the 3-methylpentanoyl group can be introduced through the acylation of a chiral alcohol or amine. For example, the synthesis of analogues of natural products can involve the modification of advanced intermediates, including the esterification or amidation with a chiral carboxylic acid like 3-methylpentanoic acid or its anhydride. wiley.com

A study on the asymmetric synthesis of the C27–C45 segment of lagunamide A, a potential anti-cancer agent, involved the synthesis of a (2R,3S)-2-hydroxy-3-methylpentanoic acid fragment. researchgate.net This chiral building block is a crucial component of the natural product's structure. Similarly, research into the stereoselective synthesis of tricyclic compounds has demonstrated the use of palladium-catalyzed additions of aryl iodides to carbonyl groups, a method that can be applied to create complex chiral architectures. beilstein-journals.org

The synthesis of polyfunctional amides as precursors to peptidomimetics also highlights the use of 3-methylpentanoic acid derivatives. uni-goettingen.de In one instance, a chiral scaffold was prepared and subsequently used in reactions to form more complex amide structures, demonstrating the utility of the 3-methylpentanoyl group in building peptide-like molecules with specific stereochemistry. uni-goettingen.de

The table below presents examples of natural product-related syntheses involving the 3-methylpentanoyl moiety.

| Synthetic Target/Area | Role of 3-Methylpentanoyl Moiety | Key Synthetic Strategy |

| Lagunamide A (segment) | Essential structural component | Asymmetric synthesis of a 2-hydroxy-3-methylpentanoic acid fragment |

| Discobahamin A | Side chain of a macrocyclopeptide | Intramolecular Passerini reaction |

| Peptidomimetics | Chiral building block | Acylation of chiral scaffolds |

Integration into Flow Chemistry and Continuous Processing Methodologies for Organic Synthesis

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput production. The integration of this compound into flow chemistry setups is a modern approach to the synthesis of esters and amides.

The synthesis of peptides in continuous-flow reactors has also been demonstrated, utilizing immobilized reagents and scavengers to facilitate purification. thieme-connect.de Such a setup could be adapted for the continuous acylation of amino acids or peptide fragments with this compound to produce modified peptides.

Furthermore, online NMR spectroscopy has been used to study reaction mechanisms in a flow setup, providing real-time data on the formation of intermediates. researchgate.netresearchgate.net A mechanistic investigation into the reaction of 3-methylpentanoic acid with Meldrum's acid successfully identified the formation of this compound as a productive intermediate using online NMR in a flow system. researchgate.netresearchgate.net This highlights the compatibility of reactions involving this anhydride with modern process analytical technology.

The table below outlines the potential for integrating this compound into flow chemistry.

| Flow Chemistry Application | Methodology | Advantages |

| Ester and Amide Synthesis | Telescoped process via in-flow activation of the carboxylic acid | Reduced reaction times, improved yields, avoidance of intermediate isolation |

| Peptide Synthesis | Use of immobilized reagents and scavengers | Simplified purification, potential for automation |

| Mechanistic Studies | Online NMR spectroscopy in a flow reactor | Real-time monitoring of intermediates, detailed mechanistic insights |

Future Research Trajectories and Methodological Innovations

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and economically viable synthetic methods for producing 3-methylpentanoic anhydride (B1165640) is a central theme in ongoing research. Traditional methods often rely on reagents that are hazardous or generate significant waste. Future developments are aimed at overcoming these limitations through innovative "green" chemistry approaches.

One promising avenue is the development of synthetic routes that operate under solvent-free conditions. For instance, processes utilizing phase-transfer catalysis with solid catalysts like sulfated zirconia have been shown to be effective for producing anhydrides from carboxylic acids with high efficiency and the ability to recycle the catalyst researchgate.net. Another area of intense research is the replacement of toxic and reactive reagents with safer alternatives. The direct synthesis of anhydrides from materials like alkyl iodides and carbon monoxide, using more abundant and less toxic copper catalysts instead of precious metals like rhodium, represents a significant step towards sustainability chemistryviews.org. This approach not only improves the environmental profile of the synthesis but can also be adapted for larger-scale production chemistryviews.org.

Furthermore, biomimetic synthesis strategies are being explored as a source of inspiration for novel synthetic pathways uni-muenchen.de. These approaches aim to emulate the high efficiency and selectivity of natural enzymatic processes to construct complex molecules under mild conditions.

Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency

The catalyst is a critical factor that governs the selectivity and yield of anhydride synthesis google.com. Research is actively focused on discovering and optimizing new catalytic systems that offer superior performance for reactions involving 3-methylpentanoic anhydride and its precursors.

Transition metal catalysis remains a fertile ground for innovation. While various metals, including nickel, cobalt, palladium, and rhodium, can catalyze anhydride formation, their effectiveness varies significantly google.com. Recent studies have highlighted copper-based catalysts as a cost-effective and efficient alternative for synthesizing symmetric anhydrides chemistryviews.org. Homogeneous catalysts, such as those based on cerium (III), are also being investigated for the synthesis of anhydrides from acid chlorides, with optimization of reaction conditions leading to excellent yields researchgate.net. For specific transformations, such as the reduction of related hexanoic acids, manganese-based catalysts (MnO2/Al2O3) have demonstrated constant activity and good selectivity researchgate.net.

The role of the catalyst support is also receiving attention, as it can significantly influence conversion rates and selectivity. Studies on supported platinum catalysts have shown that materials like titania and carbon can be tuned to favor either high conversion or high selectivity, respectively google.com. The development of proazaphosphatranes as powerful non-ionic bases and catalysts for a range of organic transformations also presents future possibilities for anhydride synthesis sigmaaldrich.com.

| Catalyst System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Copper-based catalysts | Symmetric anhydride synthesis from alkyl iodides and CO | Replaces expensive and rare rhodium catalysts; compatible with a wide range of substrates. | chemistryviews.org |

| Cerium (III) | Symmetrical anhydride synthesis from acid chlorides | Homogeneous catalysis with high yields under optimized conditions. | researchgate.net |

| MnO₂/Al₂O₃ | Selective reduction of carboxylic acids | Constant activity and selectivity for the reduction of isomeric hexanoic acids. | researchgate.net |

| Supported Platinum (e.g., on Titania or Carbon) | Vinyl ester production | Support material can be chosen to tune for higher conversion (titania) or higher selectivity (carbon). | google.com |

| Rhodium salts | Reppe carbonylation | Excellent catalytic activity with high conversion and selectivity for specific reactions. | google.com |

Advanced In-Situ Monitoring Techniques for Reaction Optimization

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced in-situ monitoring techniques, which allow for real-time observation of a reaction as it proceeds, are becoming indispensable tools for chemical research. These methods provide direct insight into reaction pathways and the formation of transient intermediates without disturbing the reaction mixture researchgate.netnih.gov.

A significant breakthrough in the study of this compound was the use of online Nuclear Magnetic Resonance (NMR) spectroscopy to investigate the reaction between 3-methylpentanoic acid and Meldrum's acid. researchgate.netresearchgate.net This powerful technique provided the first conclusive spectroscopic evidence for the formation of this compound as a productive, yet transient, intermediate species in the synthesis of the pharmaceutical imagabalin (B1671733). researchgate.netresearchgate.netebi.ac.uk This direct observation allows for precise optimization of reaction parameters to maximize the formation of the desired product.

Other spectroscopic techniques are also being applied to monitor anhydride reactions. In-situ Fourier-transform infrared (FTIR) and fiber-optic Raman spectroscopy have been successfully employed to track the kinetics of anhydride hydrolysis in real-time. researchgate.netacs.org These methods are chemically selective and can be adapted for use in harsh reaction environments, such as in supercritical water. acs.org The development of flow-tube NMR probes and other flow-NMR techniques further enhances the capability to monitor reactions under realistic process conditions, bridging the gap between laboratory-scale experiments and industrial manufacturing. researchgate.netresearchgate.net

| Technique | Application Example | Information Gained | Reference |

|---|---|---|---|

| Online NMR Spectroscopy | Detection of this compound as an intermediate in imagabalin synthesis. | Direct evidence of transient intermediates, mechanistic insights, mass balance. | researchgate.netresearchgate.net |

| In-Situ Raman Spectroscopy | Monitoring hydrolysis of acetic anhydride. | Reaction kinetics and thermodynamics in harsh environments (e.g., supercritical water). | acs.org |

| In-Situ FTIR Spectroscopy | Monitoring hydrolysis of acetic anhydride. | Real-time concentration profiles, determination of reaction order and rate constants. | researchgate.net |

| Synchrotron X-ray Powder Diffraction & Raman Spectroscopy | Monitoring mechanochemical (milling) reactions. | Insight into multistep mechanisms and metastable intermediates in solid-state reactions. | nih.gov |

Expansion of Synthetic Applications in Emerging Fields of Chemical Research

This compound is a versatile reagent and intermediate with the potential for expanded use in several emerging areas of chemical research. Its utility stems from its nature as an activated form of 3-methylpentanoic acid, enabling it to readily participate in acylation reactions to form esters and amides. biosynth.com

In pharmaceutical synthesis , the anhydride is a confirmed intermediate in the manufacture of imagabalin, an α2δ-ligand. researchgate.net Its role as a building block for creating complex molecules makes it a valuable tool in the synthesis of other active pharmaceutical ingredients and natural products. For example, derivatives of 3-methylpentanoic acid are key components in the total synthesis of complex marine natural products like lagunamide D. mdpi.com Anhydrides are also crucial for macrocyclization reactions, a key step in the synthesis of many cyclic peptides and depsipeptides with potential therapeutic applications. mdpi.com

In polymer chemistry , there is growing interest in creating advanced materials with tailored properties. 3-Methylpentanoic acid derivatives are used in the synthesis of specialized polymers, including optically active and liquid-crystal polymers. ru.nlacs.org The anhydride serves as a reactive precursor for introducing the 3-methylpentanoyl group into polymer structures, influencing their physical and thermal properties.

Another emerging application is in the development of sustainable materials . For example, derivatives of 3-methylpentanoic acid can be used in the production of non-phthalate plasticizers, which are sought after as safer alternatives to traditional plastic additives. google.com The anhydride facilitates the esterification of aromatic acids with various alcohols to create these plasticizer compounds. google.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-methylpentanoic anhydride in laboratory settings?

- Methodological Answer : The synthesis typically involves the dehydration of 3-methylpentanoic acid using a dehydrating agent (e.g., acetic anhydride or phosphorus pentoxide). Reaction conditions such as temperature (70–100°C), stoichiometry (2:1 molar ratio of acid to dehydrating agent), and inert atmosphere (N₂/Ar) must be optimized to minimize side reactions. Post-synthesis, the product is isolated via distillation under reduced pressure to avoid thermal decomposition .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Purity is assessed using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a polar stationary phase. Structural confirmation is achieved via Fourier-transform infrared spectroscopy (FTIR; carbonyl stretches at ~1800 cm⁻¹ for anhydride groups) and nuclear magnetic resonance (NMR; ¹³C NMR signals at δ ~165–175 ppm for carbonyl carbons). Quantitative analysis of residual acid content can be performed via titration with standardized NaOH .

Advanced Research Questions

Q. What advanced spectroscopic techniques are suitable for real-time monitoring of reactions involving this compound?

- Methodological Answer : Online NMR reaction monitoring allows real-time tracking of intermediates and kinetics. For example, a reaction vessel is positioned adjacent to the NMR spectrometer, enabling continuous flow of the mixture through the magnet. This technique captures transient intermediates (e.g., mixed anhydrides) and quantifies reaction progress via integration of characteristic peaks (e.g., methyl group resonances in ¹H NMR) .

Q. How can computational methods aid in predicting reaction pathways and stereochemical outcomes in anhydride-mediated reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., at the CCSD(T)/B3LYP level) model transition states and thermodynamic stability of stereoisomers. For Diels-Alder reactions, computational workflows compare activation barriers for endo vs. exo pathways. Retro-Diels-Alder equilibria can be simulated to predict dominant products under kinetic vs. thermodynamic control .

Q. What experimental strategies resolve contradictions between theoretical predictions and observed product distributions in anhydride-mediated reactions?

- Methodological Answer : Discrepancies (e.g., unexpected exo dominance despite endo transition-state preference) are addressed by combining kinetic studies (time-resolved NMR/IR) and thermodynamic analyses (van’t Hoff plots). For example, variable-temperature experiments (283–328 K) reveal retro-reaction contributions, while Arrhenius parameters reconcile computed barriers with observed rate constants .

Q. How can solubility parameters and thermodynamic modeling optimize purification strategies for this compound?

- Methodological Answer : Solubility in solvents (e.g., methyl acetate, acetonitrile) is measured via static gravimetric methods across temperatures (283–328 K). Data are fitted to the modified Apelblat equation to predict optimal crystallization conditions. Thermodynamic properties (ΔH, ΔS) guide solvent selection: low ΔH favors temperature-sensitive recrystallization, while high ΔS solvents improve yield at elevated temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.